

# Pharmacological Profile of Umbralisib R-enantiomer: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Umbralisib R-enantiomer*

Cat. No.: *B1139175*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on the pharmacological profile of the R-enantiomer of Umbralisib (TGR-1202). It is intended for research and informational purposes only. The S-enantiomer, Umbralisib, was granted accelerated approval by the FDA but was later voluntarily withdrawn from the market due to safety concerns.[\[1\]](#)

## Introduction

Umbralisib (the S-enantiomer) is a dual inhibitor of phosphoinositide 3-kinase delta (PI3K $\delta$ ) and casein kinase 1 epsilon (CK1 $\epsilon$ ).[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) The stereochemistry of a drug can significantly impact its pharmacological properties. This guide focuses on the pharmacological profile of the R-enantiomer of Umbralisib, providing a comparative analysis with the S-enantiomer where data is available.

## Mechanism of Action

Umbralisib exerts its effects through the inhibition of two key signaling proteins: PI3K $\delta$  and CK1 $\epsilon$ .

- PI3K $\delta$  Inhibition: PI3K $\delta$  is a lipid kinase primarily expressed in hematopoietic cells and is a critical component of the B-cell receptor (BCR) signaling pathway.[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) Dysregulation of this pathway is implicated in the survival and proliferation of malignant B-cells.[\[2\]](#)[\[9\]](#) Inhibition

of PI3K $\delta$  disrupts this signaling cascade, leading to reduced proliferation and induction of apoptosis in B-cell malignancies.[2][9]

- CK1 $\epsilon$  Inhibition: CK1 $\epsilon$  is a serine/threonine kinase involved in various cellular processes, including the regulation of oncogenic signaling pathways such as Wnt/ $\beta$ -catenin.[10][11][12][13] Umbralisib's inhibition of CK1 $\epsilon$  is thought to contribute to its anti-cancer effects and may also modulate its safety profile compared to other PI3K $\delta$  inhibitors.[14][15]

The R-enantiomer of Umbralisib is also known to be a PI3K $\delta$  inhibitor, though it is the less active of the two enantiomers.[16] Information regarding its activity against CK1 $\epsilon$  is not currently available in the public domain.

## Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the R- and S-enantiomers of Umbralisib.

Table 1: In Vitro Inhibitory Activity against PI3K $\delta$

| Enantiomer                   | Target        | IC50 ( $\mu$ M) | Fold Difference (S vs. R) |
|------------------------------|---------------|-----------------|---------------------------|
| R-enantiomer                 | PI3K $\delta$ | 2.1             | ~95.5x less potent        |
| S-enantiomer<br>(Umbralisib) | PI3K $\delta$ | 0.022           | -                         |

Data sourced from patent US20210244701A1.

Table 2: In Vitro Inhibitory Activity against CK1 $\epsilon$

| Enantiomer                | Target         | EC50 ( $\mu$ M)    |
|---------------------------|----------------|--------------------|
| R-enantiomer              | CK1 $\epsilon$ | Data not available |
| S-enantiomer (Umbralisib) | CK1 $\epsilon$ | 6.0[3]             |

Table 3: Selectivity Profile of Umbralisib Enantiomers

| Enantiomer                | Target                                       | Selectivity Data                                                                            |
|---------------------------|----------------------------------------------|---------------------------------------------------------------------------------------------|
| R-enantiomer              | PI3K $\alpha$ , PI3K $\beta$ , PI3K $\gamma$ | At least 20-fold more selective for PI3K $\delta$ <sup>[16][17][18]</sup>                   |
| S-enantiomer (Umbralisib) | PI3K $\alpha$ , PI3K $\beta$ , PI3K $\gamma$ | >1500-fold vs PI3K $\alpha$ and $\beta$ ;<br>~225-fold vs PI3K $\gamma$ (Kd) <sup>[4]</sup> |

Table 4: Cellular Activity

| Enantiomer                | Assay                        | Cell Line                              | Endpoint                | Result                                 |
|---------------------------|------------------------------|----------------------------------------|-------------------------|----------------------------------------|
| R-enantiomer              | Cell Proliferation           | Data not available                     | Data not available      | Data not available                     |
| S-enantiomer (Umbralisib) | Cell Proliferation           | Human whole blood CD19+ cells          | Half-maximal inhibition | 100-300 nM <sup>[19]</sup>             |
| S-enantiomer (Umbralisib) | AKT Phosphorylation (Ser473) | Human lymphoma and leukemia cell lines | Inhibition              | Concentration-dependent <sup>[3]</sup> |

Table 5: Pharmacokinetic Parameters of Umbralisib (S-enantiomer)

| Parameter                     | Value                                            | Species |
|-------------------------------|--------------------------------------------------|---------|
| T <sub>max</sub>              | ~4 hours <sup>[2]</sup>                          | Human   |
| Half-life (t <sub>1/2</sub> ) | ~91 hours <sup>[2]</sup>                         | Human   |
| Protein Binding               | >99.7% <sup>[2]</sup>                            | Human   |
| Metabolism                    | CYP2C9, CYP3A4, CYP1A2 (in vitro) <sup>[2]</sup> | Human   |
| Excretion                     | ~81% in feces (17% unchanged) <sup>[2]</sup>     | Human   |

Pharmacokinetic data for the R-enantiomer is not publicly available.

## Signaling Pathways and Experimental Workflows

### Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by Umbralisib.



[Click to download full resolution via product page](#)

Caption: Simplified PI3K $\delta$  signaling pathway in B-cells.

[Click to download full resolution via product page](#)

Caption: Simplified Wnt/β-catenin signaling pathway involving CK1ε.

## Experimental Workflows

The following diagrams outline the general workflows for key in vitro assays.



[Click to download full resolution via product page](#)

Caption: General workflow for an in vitro kinase inhibition assay.



[Click to download full resolution via product page](#)

Caption: General workflow for a cell viability MTT assay.

## Experimental Protocols

Detailed experimental protocols for the specific studies cited are not publicly available. The following are generalized protocols for the types of assays commonly used to characterize kinase inhibitors.

## In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

### Materials:

- Recombinant human PI3K $\delta$  or CK1 $\epsilon$  enzyme
- Appropriate kinase substrate (e.g., phosphatidylinositol-4,5-bisphosphate [PIP2] for PI3K $\delta$ , casein for CK1 $\epsilon$ )
- ATP
- Kinase reaction buffer
- ADP-Glo™ Kinase Assay Kit (Promega)
- Test compounds (Umbralisib enantiomers) dissolved in DMSO
- 384-well plates

### Procedure:

- Prepare serial dilutions of the test compounds.
- In a 384-well plate, add the kinase, substrate, and test compound to the reaction buffer.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
- Incubate for 40 minutes at room temperature.

- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the IC<sub>50</sub> values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

## Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

### Materials:

- Cancer cell line of interest
- Cell culture medium and supplements
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Solubilization solution (e.g., DMSO or a detergent-based solution)
- Test compounds (Umbralisib enantiomers)
- 96-well plates

### Procedure:

- Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 48 or 72 hours).

- Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control cells.[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

## Discussion and Future Directions

The available data clearly indicates that the S-enantiomer of Umbralisib is significantly more potent in inhibiting PI3K $\delta$  than the R-enantiomer. This stereoselectivity is a common feature of chiral kinase inhibitors and underscores the importance of chiral separation and analysis in drug development.

A significant gap in the current knowledge is the pharmacological profile of the R-enantiomer beyond its activity on PI3K $\delta$ . To provide a complete picture, further studies are required to:

- Determine the inhibitory activity of the R-enantiomer against CK1 $\epsilon$ .
- Establish a comprehensive kinase selectivity profile for the R-enantiomer.
- Evaluate the *in vitro* cellular effects of the R-enantiomer on proliferation, apoptosis, and relevant signaling pathways in cancer cell lines.
- Conduct *in vivo* pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, excretion, and efficacy of the R-enantiomer.

A thorough characterization of the R-enantiomer would not only provide a more complete understanding of the structure-activity relationship of Umbralisib but could also offer insights into the off-target effects and overall safety profile of the racemic mixture, should it ever be considered.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Umbralisib - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Umbralisib, a Dual PI3K $\delta$ /CK1 $\epsilon$  Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PI3K $\delta$  Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3K $\delta$  Syndrome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K $\delta$  and primary immunodeficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Casein kinase 1 epsilon (CK1 $\epsilon$ ) as a potential therapeutic target in chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Insights into the Biochemical Mechanism of CK1 $\epsilon$  and its Functional Interplay with DDX3X - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tgtherapeutics.com [tgtherapeutics.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Umbralisib R-enantiomer [cnreagent.com]
- 19. selleckchem.com [selleckchem.com]
- 20. ulab360.com [ulab360.com]
- 21. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 22. worldwide.promega.com [worldwide.promega.com]
- 23. ulab360.com [ulab360.com]

- 24. researchgate.net [researchgate.net]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. broadpharm.com [broadpharm.com]
- 27. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 28. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- To cite this document: BenchChem. [Pharmacological Profile of Umbralisib R-enantiomer: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139175#pharmacological-profile-of-umbralisib-r-enantiomer]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)